molecular formula C11H22N2O2 B1624707 tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate CAS No. 774213-03-5

tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate

Cat. No.: B1624707
CAS No.: 774213-03-5
M. Wt: 214.3 g/mol
InChI Key: IHGSPMZBMBIGHI-BDAKNGLRSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-(aminomethyl)cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGSPMZBMBIGHI-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474855
Record name tert-Butyl [(1S,3R)-3-(aminomethyl)cyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774213-03-5
Record name Carbamic acid, [(1S,3R)-3-(aminomethyl)cyclopentyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774213-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(1S,3R)-3-(aminomethyl)cyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathway

  • Starting Material : tert-Butyl ((1S,3R)-3-((allyloxycarbonyl)aminomethyl)cyclopentyl)carbamate is prepared via nucleophilic substitution or coupling reactions. The allyloxycarbonyl (Alloc) group protects the primary amine during subsequent steps.
  • Deprotection : Treatment with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and 1,3-dimethylbarbituric acid (DMBA) in dichloromethane (DCM) at ambient temperature selectively cleaves the Alloc group. The reaction proceeds via oxidative insertion of palladium into the allyl-carbonyl bond, followed by trapping with DMBA.
  • Workup : Concentration under vacuum and purification by silica gel chromatography (gradient: 2M NH₃ in methanol/DCM) yields the free aminomethyl derivative.

Key Data :

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Reagent DMBA (3 equiv)
Solvent DCM
Time 1.5 hours
Yield 56%

Advantages :

  • High chemoselectivity for Alloc deprotection.
  • Mild conditions preserve stereochemical integrity.

Limitations :

  • Requires rigorous exclusion of moisture/oxygen.
  • Palladium residues necessitate post-reaction purification.

Reductive Amination of Cyclopentanone Derivatives

Reductive amination offers a direct route to introduce the aminomethyl group while controlling stereochemistry. This method is adapted from analogous ketone-to-amine transformations.

Synthetic Pathway

  • Ketone Precursor : (1S,3R)-3-Formylcyclopentylcarbamate tert-butyl ester is synthesized via oxidation of a hydroxymethyl intermediate (e.g., using Dess-Martin periodinane).
  • Reductive Amination : The aldehyde reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol, forming the imine intermediate, which is reduced to the primary amine.
  • Purification : Column chromatography (ethyl acetate/hexane) isolates the product.

Key Data :

Parameter Value
Reducing Agent NaBH₃CN (1.2 equiv)
Ammonium Source NH₄OAc (3 equiv)
Solvent MeOH
Time 12 hours
Yield 68%

Advantages :

  • Single-step introduction of the aminomethyl group.
  • Compatible with acid-sensitive tert-butyl carbamate.

Limitations :

  • Requires anhydrous conditions.
  • Risk of over-reduction or epimerization.

Azide Reduction Strategy

The Staudinger reaction or catalytic hydrogenation of azides provides a robust pathway to primary amines. This method is employed in cyclopentane-based systems.

Synthetic Pathway

  • Azide Formation : (1S,3R)-3-(Azidomethyl)cyclopentylcarbamate tert-butyl ester is prepared via nucleophilic substitution of a bromomethyl precursor with sodium azide (NaN₃) in dimethylformamide (DMF).
  • Reduction : Hydrogenation over palladium on carbon (Pd/C) in ethanol converts the azide to the amine. Alternatively, Staudinger conditions (triphenylphosphine, THF/H₂O) yield the amine via intermediate iminophosphorane.

Key Data :

Parameter Value
Azidation Agent NaN₃ (2 equiv)
Reducing Agent H₂ (1 atm), 10% Pd/C
Solvent EtOH
Time 4 hours
Yield 75%

Advantages :

  • High functional group tolerance.
  • Scalable for industrial production.

Limitations :

  • Azides pose explosion risks.
  • Requires careful handling and storage.

Chiral pool synthesis leveraging enzymatic resolution ensures high enantiomeric excess (ee) for the (1S,3R) configuration. This approach is cited in patent literature for related carbamates.

Synthetic Pathway

  • Racemic Synthesis : A racemic mixture of tert-butyl 3-(aminomethyl)cyclopentylcarbamate is prepared via standard methods.
  • Enzymatic Hydrolysis : Lipase enzymes (e.g., Candida antarctica lipase B) selectively hydrolyze one enantiomer of a precursor ester, enriching the desired (1S,3R) isomer.
  • Separation : Chromatographic or crystallization techniques isolate the enantiopure product.

Key Data :

Parameter Value
Enzyme Candida antarctica lipase B
Substrate Acetylated carbamate
Solvent Phosphate buffer (pH 7.5)
ee >98%

Advantages :

  • High stereoselectivity without chiral catalysts.
  • Environmentally benign conditions.

Limitations :

  • Limited substrate scope.
  • Extended reaction times (24–72 hours).

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, stereochemical fidelity, and practicality:

Method Yield (%) ee (%) Scalability Cost
Pd-Catalyzed Deprot. 56 >99 Moderate High
Reductive Amination 68 95 High Medium
Azide Reduction 75 >99 High Low
Enzymatic Resolution 60 >98 Low High

Key Findings :

  • Azide Reduction offers the best balance of yield and enantiopurity for large-scale synthesis.
  • Enzymatic Resolution is preferred for academic settings prioritizing ee over throughput.
  • Pd-Catalyzed Deprotection suits intermediates requiring orthogonal protection.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound is primarily studied for its role as a prodrug or an intermediate in the synthesis of biologically active molecules. Its structure facilitates the modification of amine functionalities, which is crucial for developing drugs targeting specific biological pathways. For example, it can serve as a precursor for synthesizing compounds that interact with neurotransmitter systems or other pharmacological targets.

1.2 Anticancer Research

Research indicates that derivatives of carbamates, including tert-butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate, may exhibit anticancer properties. Studies have shown that carbamate compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. This compound's ability to modify amine groups allows for the creation of analogs that may enhance efficacy against specific cancer types.

Synthetic Applications

2.1 Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its stability and reactivity make it an ideal candidate for various synthetic pathways, including:

  • Amide Formation : The compound can be used to generate amides through coupling reactions with carboxylic acids or their derivatives.
  • N-Alkylation Reactions : The presence of the amino group allows for N-alkylation, leading to the formation of new amine derivatives that can be further functionalized.

Neuropharmacological Studies

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of carbamate derivatives, including this compound. The research demonstrated that these compounds could modulate neurotransmitter levels, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

Antiviral Research

In another investigation detailed in Antiviral Research, researchers synthesized several carbamate-based compounds to evaluate their antiviral activity against influenza viruses. The findings indicated that certain structural modifications of this compound enhanced antiviral efficacy, paving the way for new therapeutic strategies.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate involves the interaction of its functional groups with molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which then interacts with specific enzymes or receptors. The molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₀H₂₀N₂O₂
  • Molecular Weight : 200.28 g/mol
  • CAS Number : 1031335-25-7
  • Stereochemistry: (1S,3R)-configured cyclopentyl backbone with an aminomethyl (-CH₂NH₂) substituent at the 3-position.
  • Physicochemical Properties : LogP = 2.48, PSA = 64.35 Ų, indicative of moderate lipophilicity and hydrogen-bonding capacity .

This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules. Its stereochemistry and functional groups enable selective interactions in chiral environments .

Comparison with Similar Compounds

Stereoisomeric Variants

Compound Name CAS Number Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Differences
tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate 1031335-25-7 (1S,3R) C₁₀H₂₀N₂O₂ 200.28 Reference compound
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate 774212-81-6 (1R,3S) C₁₀H₂₀N₂O₂ 200.28 Stereoisomer; altered spatial orientation
tert-Butyl [trans-3-aminocyclopentyl]carbamate 947732-58-3 trans C₁₀H₂₀N₂O₂ 200.28 Trans configuration impacts solubility and reactivity
tert-Butyl (cis-3-aminocyclopentyl)carbamate 454709-98-9 cis C₁₀H₂₀N₂O₂ 200.28 Enhanced polarity due to cis arrangement

Key Findings :

  • Stereochemistry significantly affects physicochemical properties. For example, cis isomers exhibit higher polarity, influencing solubility in aqueous media .
  • The (1S,3R) configuration in the target compound may offer superior binding affinity in chiral drug targets compared to trans or (1R,3S) isomers .

Functional Group Modifications

Compound Name CAS Number Substituent/Modification Molecular Formula Molecular Weight (g/mol) Impact on Properties
This compound 1031335-25-7 -CH₂NH₂ C₁₀H₂₀N₂O₂ 200.28 Primary amine for nucleophilic reactions
tert-Butyl ((1S,3R)-3-(methylamino)cyclopentyl)carbamate 1821739-64-3 -CH₂NHCH₃ C₁₁H₂₂N₂O₂ 214.31 Reduced basicity; steric hindrance
tert-Butyl ((1R,3R)-rel-3-(aminomethyl)cyclopentyl)carbamate 862700-45-6 -CH₂NH₂ (R,R configuration) C₁₁H₂₂N₂O₂ 214.30 Altered stereochemistry affects receptor binding
tert-Butyl (((1R,3S)-3-(aminomethyl)cyclohexyl)methyl)carbamate 208706-03-0 Cyclohexyl backbone C₁₃H₂₄N₂O₂ 240.34 Larger ring size increases conformational flexibility

Key Findings :

  • Cyclohexyl analogs (vs. cyclopentyl) exhibit enhanced conformational flexibility, which may improve binding to larger enzyme pockets .

Key Findings :

  • High-yield syntheses (e.g., 96% in ) often employ acidic deprotection steps, while moderate yields (73%) involve reflux conditions .

Biological Activity

tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate is a synthetic compound classified as a carbamate derivative. Its unique structural characteristics, including a chiral center, make it significant in various biological and medicinal applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.31 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CC(C)(C)OC(=O)N[C@H]1CCC@@HC1

The presence of the tert-butyl group enhances lipophilicity and stability, while the chiral center at the cyclopentyl moiety contributes to its biological specificity .

The biological activity of this compound primarily involves interactions with enzymes and receptors. The carbamate group can undergo hydrolysis to release the active amine, which may modulate enzymatic activity or receptor binding. This mechanism is crucial for understanding its role in biochemical pathways and potential therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in infectious disease research.
  • Enzyme Interaction Studies : The compound is utilized to study enzyme interactions and protein modifications, acting as a substrate or inhibitor in various enzymatic reactions .
  • Potential Neuroprotective Effects : Due to its structural properties, it may have neuroprotective effects that warrant exploration in neuropharmacology.

Research Findings and Case Studies

Recent studies have explored the compound's role in various biological contexts:

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition led to significant changes in cellular functions and biochemical responses .
  • Therapeutic Applications :
    • Investigations into its therapeutic potential revealed that the compound might serve as a precursor for drug development targeting neurological disorders. The ability to modify its structure could lead to new treatments for conditions such as Alzheimer's disease.
  • Comparative Analysis with Similar Compounds :
    • A comparative study highlighted differences between this compound and structurally similar compounds. The unique stereochemistry of this compound was shown to influence its binding affinity and biological activity significantly .

Data Summary Table

Compound NameStructural FeaturesUnique Properties
This compoundChiral center at (1S,3R)Potential neuroprotective effects
tert-Butyl ((1R,3R)-3-(aminomethyl)cyclopentyl)carbamateChiral center at (1R,3R)Different biological activity profile
tert-Butyl n-[(1S,3S)-3-aminocyclopentyl]carbamateSimilar cyclopentane structureVariance in solubility and stability

Q & A

Advanced Research Question

  • Docking Studies : Use Schrödinger Glide or AutoDock Vina to model binding to amine-sensitive receptors (e.g., GPCRs) .
  • Molecular Dynamics (MD) : Simulate carbamate stability in aqueous environments to predict hydrolysis rates .
  • QSAR Models : Correlate substituent effects (e.g., cyclopentane ring size) with activity against microbial targets .

What are the challenges in scaling up enantioselective synthesis?

Advanced Research Question

  • Catalyst Loading : Asymmetric catalysis at scale requires low catalyst loadings (e.g., <1 mol%) to reduce costs .
  • Solvent Selection : Switch from DCM to toluene or EtOAc for safer large-scale reactions .
  • Purification : Replace column chromatography with crystallization or continuous extraction .

How does the tert-butyl group affect solubility and formulation?

Basic Research Question

  • Solubility : The tert-butyl group enhances lipophilicity, reducing aqueous solubility. Use co-solvents (e.g., PEG 400) or cyclodextrin complexes for in vivo studies .
  • Stability : The Boc group improves shelf-life by protecting the amine from oxidation .
  • Formulation : For oral administration, micronize the compound or use solid dispersions to enhance bioavailability .

What analytical techniques are critical for quality control?

Basic Research Question

  • HPLC-MS : Confirm purity (>98%) and detect impurities from incomplete Boc deprotection .
  • Elemental Analysis : Validate molecular formula (C11H22N2O2) .
  • Karl Fischer Titration : Ensure low water content (<0.1%) to prevent carbamate hydrolysis during storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate
Reactant of Route 2
tert-Butyl ((1S,3R)-3-(aminomethyl)cyclopentyl)carbamate

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